3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid
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Overview
Description
3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C6H10O3S2 It is characterized by the presence of an ethoxycarbothioyl group attached to a sulfanylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid typically involves the reaction of ethyl chloroformate with thiourea to form ethyl isothiocyanate. This intermediate then reacts with 3-mercaptopropanoic acid under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbothioyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid include:
- 3-[(Propoxycarbothioyl)sulfanyl]propanoic acid
- 3-[(Carboxymethyl)sulfanyl]propanoic acid
- 3-[(4-Hydroxyanilino)carbothioyl]sulfanyl]propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific ethoxycarbothioyl group, which imparts unique chemical reactivity and potential biological activity. This distinct functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
6302-95-0 |
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Molecular Formula |
C6H10O3S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
3-ethoxycarbothioylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H10O3S2/c1-2-9-6(10)11-4-3-5(7)8/h2-4H2,1H3,(H,7,8) |
InChI Key |
VCYCIRVMFZRAGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SCCC(=O)O |
Origin of Product |
United States |
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